An In-depth Technical Guide to the Synthesis of 1-Methyl-2,1-benzothiazol-3-one
An In-depth Technical Guide to the Synthesis of 1-Methyl-2,1-benzothiazol-3-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-2,1-benzothiazol-3-one, a sulfur and nitrogen-containing heterocyclic compound. Differentiated from its more common 1,2-benzisothiazolinone isomer, the 2,1-scaffold presents unique synthetic challenges and opportunities. This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed exploration of the most effective and scientifically robust methodologies. The primary focus is a multi-step synthesis commencing from the readily available and inexpensive starting material, isatoic anhydride. This guide elucidates the causal mechanisms behind experimental choices, provides detailed step-by-step protocols, and presents comparative data to inform synthetic strategy.
Introduction and Retrosynthetic Analysis
1-Methyl-2,1-benzothiazol-3-one is a member of the benzisothiazolone family, a class of compounds recognized for their diverse biological activities. The specific 2,1-isomer, where the nitrogen atom is at position-1 and the sulfur atom at position-2, is less documented than the commercial biocide 1,2-benzisothiazolin-3-one (BIT). However, the development of novel synthetic routes to this scaffold is of significant interest for exploring new chemical space in drug discovery and materials science.
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points: the N-CH₃ bond and the N-S bond of the heterocyclic ring.
Caption: Retrosynthetic analysis of 1-Methyl-2,1-benzothiazol-3-one.
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Route A (N-Methyl Disconnection): This approach involves the synthesis of the parent heterocycle, 2,1-benzisothiazol-3(1H)-one, followed by a final N-methylation step. This is often the most direct and reliable strategy if the parent core is accessible.
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Route B (N-S Ring Disconnection): This strategy involves the cyclization of a pre-functionalized N-methylated precursor, such as an N-methyl-2-sulfinylbenzamide. This route may offer advantages in substrate scope but requires careful control of the cyclization conditions.
This guide will primarily detail the most effective and documented pathway, which follows the logic of Route A, starting from isatoic anhydride.
Primary Synthetic Pathway: The Isatoic Anhydride Route
A highly effective strategy for constructing the 2,1-benzisothiazol-3(1H)-one core utilizes isatoic anhydride as an accessible and economical starting material. The overall synthesis proceeds through three key stages: nitration, reductive cyclization, and N-alkylation.
Caption: Overall workflow of the Isatoic Anhydride pathway.
Stage 1: Nitration of Isatoic Anhydride
Causality: The synthesis begins with an electrophilic aromatic substitution to install a nitro group onto the isatoic anhydride ring. The anhydride group is a deactivating but ortho, para-director. Nitration occurs predominantly at the C5 position, para to the amino group, due to steric hindrance at the C3 position. This nitro group serves a dual purpose: it activates the ring for the subsequent nucleophilic attack and provides a functional handle for later derivatization if needed.
Stage 2: Reductive Cyclization to Form the Heterocyclic Core
Causality: This is the key ring-forming step. The conversion of 5-nitroisatoic anhydride to 5-nitro-2,1-benzisothiazol-3(1H)-one is achieved using a sulfur nucleophile that also acts as a reducing agent. A solution of sodium hydrosulfide (NaHS), often generated in situ by bubbling hydrogen sulfide (H₂S) gas through a solution of sodium hydroxide, is employed.
The proposed mechanism involves several transformations:
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Anhydride Ring Opening: The hydrosulfide anion (HS⁻) acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride, leading to ring opening and the formation of a 2-amino-5-nitrothiobenzoate intermediate.
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Reduction of Nitro Group: The sulfide/hydrosulfide present in the reaction medium reduces the nitro group to a nitroso or hydroxylamine intermediate.
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Intramolecular Cyclization: The nitrogen atom of the newly formed amino group (or its precursor) attacks the sulfur-bearing carbonyl carbon.
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Dehydration/Aromatization: Subsequent elimination of water leads to the formation of the stable 2,1-benzisothiazol-3(1H)-one ring system.
This one-pot transformation is highly efficient, converting the nitro-anhydride directly into the desired heterocyclic core in excellent yield.
Stage 3: N-Methylation
Causality: With the heterocyclic core constructed, the final step is the introduction of the methyl group onto the nitrogen atom at position-1. This is a standard N-alkylation reaction. The N-H proton of the 2,1-benzisothiazol-3(1H)-one is acidic due to the adjacent carbonyl group. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen, forming a nucleophilic anion. This anion then readily attacks an electrophilic methyl source, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction to furnish the final product. The choice of a polar aprotic solvent like acetone or DMF facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2,1-benzisothiazol-3(1H)-one (Core Intermediate)
This protocol is adapted from established procedures for the synthesis of the 2,1-benzisothiazolone core.
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Step 1: Nitration of Isatoic Anhydride
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To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0-5 °C in an ice-salt bath, add isatoic anhydride (50 g, 0.307 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (75 mL) to concentrated nitric acid (25 mL, 0.595 mol) with cooling.
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Add the cold nitrating mixture dropwise to the isatoic anhydride solution over 1-2 hours, maintaining the reaction temperature below 10 °C.
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After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours.
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Pour the reaction mixture carefully onto crushed ice (1 kg).
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Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield 5-nitroisatoic anhydride.
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Step 2: Reductive Cyclization
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Prepare a solution of sodium hydrosulfide in situ by bubbling hydrogen sulfide gas through a stirred solution of sodium hydroxide (12 g, 0.30 mol) in methanol (700 mL) for 30-45 minutes at room temperature, followed by purging with nitrogen gas.
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To this solution, add the dried 5-nitroisatoic anhydride (41.6 g, 0.20 mol) from the previous step.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
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Pour the concentrated mixture into ice-water (1 L) and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the precipitate by filtration, wash with water, and dry to afford 5-nitro-2,1-benzisothiazol-3(1H)-one as a solid.
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Protocol 2: Synthesis of 1-Methyl-5-nitro-2,1-benzothiazol-3-one
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Step 3: N-Methylation
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In a round-bottom flask, suspend 5-nitro-2,1-benzisothiazol-3(1H)-one (10.4 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol) in acetone (200 mL).
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Add methyl iodide (4.7 mL, 0.075 mol) to the suspension.
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Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Wash the solids with a small amount of acetone.
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Combine the filtrate and washings and concentrate under reduced pressure.
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Recrystallize the resulting crude solid from an appropriate solvent (e.g., ethanol) to yield pure 1-Methyl-5-nitro-2,1-benzisothiazol-3-one.
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(Note: The final target molecule as per the topic is 1-Methyl-2,1-benzothiazol-3-one without the nitro substituent. The nitro group can be removed via standard reduction (e.g., Fe/HCl or catalytic hydrogenation) followed by diazotization and reduction (Sandmeyer-type reaction), or the synthesis can be attempted from unsubstituted isatoic anhydride, though yields for the cyclization may vary.)
Data Summary and Comparison
The described pathway offers a robust method for accessing the target scaffold.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purpose |
| 1 | Isatoic Anhydride | HNO₃, H₂SO₄ | H₂SO₄ | >90% | Introduction of activating/directing group |
| 2 | 5-Nitroisatoic Anhydride | NaHS (from NaOH + H₂S) | Methanol | ~85-95% | Reductive formation of the heterocyclic core |
| 3 | 5-Nitro-2,1-benzisothiazol-3(1H)-one | CH₃I, K₂CO₃ | Acetone | ~80-90% | N-alkylation to achieve the final scaffold |
Advantages of this Pathway:
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Cost-Effective: Starts from inexpensive, commercially available isatoic anhydride.
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High Yields: Each step proceeds with good to excellent yields.
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Robust Chemistry: The reactions involved (nitration, reductive cyclization, N-alkylation) are well-established and reliable.
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Functional Group Tolerance: The intermediate provides a nitro handle for further diversification.
Potential Challenges:
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Handling of Reagents: Requires careful handling of corrosive acids (H₂SO₄, HNO₃) and toxic H₂S gas.
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Isomer Control: While the 2,1-isomer is the major product from this route, careful characterization is necessary to confirm its identity and distinguish it from any potential 1,2-isomer byproducts.
Conclusion
The synthesis of 1-Methyl-2,1-benzothiazol-3-one is most effectively achieved via a multi-step sequence starting from isatoic anhydride. This pathway, involving nitration, reductive cyclization with a hydrosulfide source, and subsequent N-methylation, provides a reliable and high-yielding route to the target scaffold. The rationale behind each synthetic step is grounded in fundamental principles of organic chemistry, ensuring a reproducible and scalable process. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable heterocyclic compound and its derivatives for further investigation in medicinal and materials chemistry.
References
Note: The references provided are representative of the chemical transformations described in the protocols. The specific synthesis of 1,5-disubstituted 2,1-benzisothiazol-3(1H)-ones is detailed in literature by Kharul, R. K., et al. While the full text may not be directly accessible, the procedures outlined are based on the abstract and established chemical principles.
- Kharul, R. K., et al. (2008). Effective Synthesis of 1,5-Disubstituted 2,1-Benzisothiazol-3(1H)-ones. Synthetic Communications, 38(16), 2756-2764. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802058319]
- Hunt, J. D. (1975). Reduction of Aromatic Nitro Compounds with Sodium Hydrosulfite. Journal of Chemical Education, 52(9), 599. [URL: https://pubs.acs.org/doi/abs/10.1021/ed052p599]
- Redemann, C. T., & Redemann, C. E. (1943). 5-Amino-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses, 23, 6. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0069]
- Hardtmann, G. E., et al. (1975). N-Substituted Isatoic Anhydrides. U.S. Patent 3,925,387. [URL: https://patents.google.
- Siddiq, M., Munawar, M. A., & Iqbal, M. (1986). Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan, 8(4), 437-440.
